molecular formula C21H7Br4NO5S B149371 Eosin 5-isothiocyanate CAS No. 60520-47-0

Eosin 5-isothiocyanate

Cat. No.: B149371
CAS No.: 60520-47-0
M. Wt: 705 g/mol
InChI Key: XHXYXYGSUXANME-UHFFFAOYSA-N
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Description

Eosin 5-isothiocyanate is a derivative of the well-known dye eosin. It is a red fluorescent compound used extensively in various scientific fields, particularly in biochemistry and molecular biology. The compound is known for its ability to label proteins and other biomolecules, making it a valuable tool in fluorescence microscopy and other imaging techniques .

Mechanism of Action

Target of Action

Eosin isothiocyanate, also known as Eosine-5-isothiocyanate, primarily targets amino groups on proteins . It is used as a red fluorescent label to mark these groups . Additionally, it can act as a reversible inhibitor of the erythrocyte calcium pump .

Mode of Action

Eosin isothiocyanate interacts with its targets by binding to the amino groups on proteins . This interaction results in the proteins being labeled with a red fluorescent tag, which can be detected in subsequent analyses . When acting as an inhibitor of the erythrocyte calcium pump, it reversibly binds to the pump, affecting its function .

Biochemical Pathways

Its role as a reversible inhibitor of the erythrocyte calcium pump indicates that it may affect calcium transport and homeostasis within erythrocytes .

Pharmacokinetics

It is known to besoluble in DMSO , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of eosin isothiocyanate’s action is the labeling of amino groups on proteins with a red fluorescent tag . This allows for the visualization and tracking of these proteins in various biological and biochemical studies. When acting as an inhibitor of the erythrocyte calcium pump, it can affect calcium transport within erythrocytes .

Action Environment

The action of eosin isothiocyanate can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can affect its bioavailability and efficacy . Additionally, it should be stored at room temperature, in the dark, and under desiccating conditions to maintain its stability .

Biochemical Analysis

Biochemical Properties

Eosin Isothiocyanate interacts with various biomolecules, particularly proteins. It is used to label amino groups on proteins, which allows for the study of these proteins in a variety of biochemical reactions . The nature of these interactions is primarily through the formation of covalent bonds with the amino groups on proteins .

Cellular Effects

Eosin Isothiocyanate has been shown to have effects on various types of cells. For instance, it has been used in conjunction with tertiary amines as a water-soluble photoinitiation system to photopolymerize targeted coatings on live cells . This suggests that Eosin Isothiocyanate can influence cell function by interacting with specific cellular components and inducing biochemical reactions.

Molecular Mechanism

The molecular mechanism of Eosin Isothiocyanate involves its ability to act as a photoinitiator. In the presence of light, Eosin Isothiocyanate can initiate radical copolymerization reactions . This process involves the generation of reactive species and nucleophilic substrates for proximal protein oxidation and trapping . This mechanism allows Eosin Isothiocyanate to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eosin Isothiocyanate can change over time. For instance, in eosin-mediated photo-redox polymerization experiments, the polymer formation was found to be dependent on the oxygen exposure and Eosin Isothiocyanate concentration . This suggests that the stability and long-term effects of Eosin Isothiocyanate on cellular function can be influenced by various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eosin 5-isothiocyanate can be synthesized through the reaction of eosin with thiophosgene. The reaction typically involves dissolving eosin in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and then adding thiophosgene under controlled conditions. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of eosin isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Eosin 5-isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions with eosin isothiocyanate include thiourea derivatives, adducts with alkenes, and various substituted products depending on the nucleophile used .

Scientific Research Applications

Eosin 5-isothiocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Eosin 5-isothiocyanate is unique due to its specific fluorescence properties, which make it particularly useful in applications requiring red fluorescence. Its ability to form stable covalent bonds with target molecules also makes it a valuable tool in various scientific fields .

Properties

IUPAC Name

2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXYXYGSUXANME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H7Br4NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975933
Record name 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60520-47-0
Record name Eosin 5-isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60520-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eosine-5-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060520470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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